molecular formula C9H15ClO B13190264 3-(Chloromethyl)-3-cyclopropyloxane

3-(Chloromethyl)-3-cyclopropyloxane

Cat. No.: B13190264
M. Wt: 174.67 g/mol
InChI Key: AKGKDSZRVXSKCA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclopropyloxane is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with both a chloromethyl (-CH₂Cl) group and a cyclopropane ring. The chloromethyl group confers electrophilic reactivity, while the cyclopropane introduces steric hindrance and ring strain. Comparisons with structurally related compounds (e.g., epichlorohydrin, chlorinated silanes, and cytotoxic indole derivatives) allow for inferring its chemical behavior and biological relevance.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclopropyloxane

InChI

InChI=1S/C9H15ClO/c10-6-9(8-2-3-8)4-1-5-11-7-9/h8H,1-7H2

InChI Key

AKGKDSZRVXSKCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CCl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-cyclopropyloxane typically involves the reaction of cyclopropylmethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the desired product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-3-cyclopropyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted cyclopropyl oxanes
  • Oxidized cyclopropyl derivatives
  • Reduced cyclopropylmethanol derivatives

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclopropyloxane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 3-(Chloromethyl)-3-cyclopropyloxane and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Highlights Biological Activity (if reported)
This compound C₈H₁₃ClO 160.64 (est.) Chloromethyl, cyclopropane, oxane ring Potential SN2 at Cl; steric hindrance from cyclopropane Not reported in evidence
Epichlorohydrin () C₃H₅ClO 92.52 Epoxide, chloromethyl High reactivity: epoxide ring-opening, SN2 at Cl Irritant; industrial use in resins
3-Chloropropylmethyldimethoxysilane () C₆H₁₅ClO₂Si 182.72 Chloropropyl, silane Hydrolysis of silane; Cl as leaving group Not reported
Indole derivatives (Compounds 2–3, ) Varies ~350–400 (est.) Chloromethylindoline, sulfonyl substituents Cytotoxic via DNA intercalation (like doxorubicin) IC₅₀ ≈ 0.5–2 µM against cancer cell lines
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine () C₁₂H₁₆ClNO 225.71 Chlorophenoxy, cyclopropane, amine Amine basicity; Cl in aromatic system Not reported

Reactivity and Stability

  • Chloromethyl Reactivity : The chloromethyl group in this compound is likely susceptible to nucleophilic substitution (SN2), similar to epichlorohydrin . However, steric hindrance from the adjacent cyclopropane and oxane ring may slow reactivity compared to linear analogs.
  • Cyclopropane Effects : The cyclopropane ring introduces angle strain (≈ 60° bond angles), increasing susceptibility to ring-opening reactions. This contrasts with the more stable oxane ring (≈ 109° bond angles), which may stabilize the compound overall .
  • Silane Comparison: 3-Chloropropylmethyldimethoxysilane undergoes hydrolysis to form silanols, a property absent in the target compound due to its lack of silicon .

Key Research Findings and Hypotheses

Steric vs. Electronic Effects : The cyclopropane’s electron-withdrawing nature may polarize the C-Cl bond in the chloromethyl group, enhancing electrophilicity. However, steric shielding from the oxane and cyclopropane could offset this effect .

Synthetic Challenges : Synthesis may require cyclopropanation strategies (e.g., Simmons-Smith) or protective groups to manage the reactivity of the chloromethyl moiety, analogous to methods used for indole derivatives .

Toxicity Considerations : Epichlorohydrin’s irritant properties suggest that this compound may require careful handling, though its bulkier structure could reduce volatility.

Biological Activity

3-(Chloromethyl)-3-cyclopropyloxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The compound features a chloromethyl group attached to a cyclopropyl moiety, which is significant for its reactivity and interaction with biological systems. The structural formula can be represented as follows:

C6H9Cl\text{C}_6\text{H}_9\text{Cl}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. These activities are primarily attributed to its ability to interact with cellular components and modulate biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response.

Anticancer Potential

Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This property makes it a candidate for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Cytokine Modulation : By altering cytokine production, the compound can influence immune responses, potentially reducing chronic inflammation.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

  • Case Study 1 : In vitro studies on bacterial cultures revealed that the compound significantly reduced bacterial viability at concentrations as low as 10 µM, demonstrating its potential as an antibacterial agent.
  • Case Study 2 : Animal models treated with this compound showed a marked decrease in inflammatory markers such as TNF-α and IL-6, suggesting its role in managing inflammatory diseases.
  • Case Study 3 : Preliminary cancer cell line studies indicated that treatment with the compound led to a dose-dependent increase in apoptosis rates, particularly in breast cancer cells.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological ActivityModel/SystemConcentration (µM)Effect Observed
AntimicrobialBacterial cultures10Significant reduction in viability
Anti-inflammatoryAnimal models5Decreased TNF-α and IL-6 levels
AnticancerCancer cell lines20Increased apoptosis rate

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